molecular formula C22H22FN3O2S B2425494 2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide CAS No. 1251612-49-3

2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide

Cat. No.: B2425494
CAS No.: 1251612-49-3
M. Wt: 411.5
InChI Key: ACSMNTWAPXYUTM-UHFFFAOYSA-N
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Description

2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide is a compound with a unique structure, encompassing a fluorinated naphthyridine moiety and a thioether benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide involves several steps:

  • Formation of the Naphthyridine Core: : This step typically involves cyclization reactions under controlled conditions using precursors like fluorinated benzoic acids and amines.

  • Functional Group Additions:

  • Acetamide Formation: : The final step involves acylation reactions with 4-(methylthio)benzylamine under appropriate conditions like using acyl chlorides or anhydrides with suitable bases.

Industrial Production Methods

Scaling up this synthesis for industrial production requires optimization:

  • Catalysis: : Using catalysts to improve yields and reduce reaction times.

  • Continuous Flow Reactors: : These are employed to enhance reaction efficiency and safety.

  • Purification Techniques: : Advanced chromatographic and crystallization methods ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, affecting the naphthyridine ring or the acetamide group.

  • Reduction: : Reductive conditions might lead to the reduction of the oxo group or the fluorinated aromatic system.

  • Substitution: : The fluoro group is a good leaving group, making nucleophilic aromatic substitution feasible.

Common Reagents and Conditions

  • Oxidizing Agents: : Like KMnO₄, H₂O₂ for oxidation reactions.

  • Reducing Agents: : Such as LiAlH₄, NaBH₄ for reduction reactions.

  • Bases/Nucleophiles: : Sodium methoxide or ammonia for substitution reactions.

Major Products

  • Oxidation: : Potential products include naphthyridinediones.

  • Reduction: : Leads to alcohol derivatives or reduced aromatic systems.

  • Substitution: : Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds its applications in several areas:

  • Chemistry: : As an intermediate in the synthesis of complex molecules and as a tool in studying reaction mechanisms.

  • Biology: : Potential for use in biochemical assays or as a probe due to its unique fluorescence properties.

  • Medicine: : Investigated for therapeutic potentials due to its molecular interactions and biological activities.

  • Industry: : Used in the development of new materials or as a precursor for more complex industrial chemicals.

Mechanism of Action

The mechanism by which 2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide exerts its effects includes:

  • Molecular Targets: : It interacts with specific enzymes or receptors, inhibiting or activating biological pathways.

  • Pathways Involved: : May involve pathways related to oxidative stress, signal transduction, or DNA interactions, depending on the context of its application.

Comparison with Similar Compounds

Comparing this compound with others highlights its uniqueness:

  • Similar Compounds: : 6-fluoro-3,4-dihydrobenzo[b][1,6]naphthyridin-10-one, 4-methylthiobenzylamine derivatives.

That's the lowdown on 2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide! If there's anything specific you'd like to delve into further, I'm here for you.

Properties

IUPAC Name

2-(6-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-29-15-7-5-14(6-8-15)11-24-20(27)13-26-10-9-19-17(12-26)22(28)16-3-2-4-18(23)21(16)25-19/h2-8H,9-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSMNTWAPXYUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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